![molecular formula C23H20ClN3OS B3036293 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 339100-22-0](/img/structure/B3036293.png)
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring, which is a fused benzene and imidazole ring system. This structure is often found in various pharmaceuticals due to its bioactivity . The molecule also has a sulfanyl group attached to a chlorophenyl group, which could potentially contribute to its reactivity.
Molecular Structure Analysis
Again, without specific data, I can only speculate on the molecular structure. The presence of the benzimidazole ring likely contributes to the rigidity of the molecule, while the sulfanyl group could introduce some flexibility. The chlorophenyl group is likely to be electron-withdrawing, which could affect the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring and the chlorophenyl sulfanyl group. The latter might be particularly reactive, potentially undergoing substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and electronic distribution would all play a role .Scientific Research Applications
Antiprotozoal Activity
- Compounds structurally related to 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide have demonstrated significant antiprotozoal activity. For instance, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing the efficacy of metronidazole, a standard drug used for these parasites (Pérez‐Villanueva et al., 2013).
Anti-Helicobacter Pylori Agents
- Derivatives of the benzimidazole scaffold, including structures like 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, have shown potent and selective activities against Helicobacter pylori. These compounds, including a prototype carbamate, displayed low minimal inhibition concentration values against various H. pylori strains, including those resistant to metronidazole or clarithromycin (Carcanague et al., 2002).
Anti-Inflammatory Applications
- Benzimidazole derivatives, such as 2-[(1H-benzimidazol-2yl methyl) sulfanyl)] –N4-(phenylmethylidene) acetohydrazides, have shown moderate to considerable anti-inflammatory activity. This was assessed through the carrageenan-induced rat hind paw edema method (Manjula et al., 2011).
Enzyme Inhibition and Antitumor Agents
- Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to benzimidazole derivatives, have been synthesized as potential inhibitors of thymidylate synthase, a key enzyme in nucleotide synthesis. These compounds have shown promise as antitumor and antibacterial agents, demonstrating significant inhibitory activity against various enzymes (Gangjee et al., 1996).
Corrosion Inhibition
- Heterocyclic benzimidazole derivatives have been studied for their corrosion inhibition properties, particularly for carbon steel in acidic environments. These studies contribute significantly to industrial applications where corrosion resistance is crucial (Rouifi et al., 2020).
Central Nervous System Activity
- Certain benzimidazole derivatives have demonstrated central nervous system depressant action, indicating potential applications in neurological and psychiatric conditions (2022).
Cytotoxic Activity
- Some benzimidazole derivatives have been evaluated for their cytotoxic properties, highlighting their potential in cancer research (Noolvi et al., 2014).
Future Directions
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-26(18-7-3-2-4-8-18)23(28)15-27-21-10-6-5-9-20(21)25-22(27)16-29-19-13-11-17(24)12-14-19/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBUDJLGRGALAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135194 | |
Record name | 2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide | |
CAS RN |
339100-22-0 | |
Record name | 2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339100-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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